Cas no 834892-59-0 (N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide)
![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide structure](https://www.kuujia.com/scimg/cas/834892-59-0x500.png)
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide Chemical and Physical Properties
Names and Identifiers
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- N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide
- N-Butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide
- N-butyl-3-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
- ASN 05671874
- ST50401018
- N-butyl-3-fluoro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
- N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-benzamide
- N-butyl(3-fluorophenyl)-N-(5-(4-pyridyl)(1,3,4-t
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- MDL: MFCD05241841
- Inchi: 1S/C18H17FN4OS/c1-2-3-11-23(17(24)14-5-4-6-15(19)12-14)18-22-21-16(25-18)13-7-9-20-10-8-13/h4-10,12H,2-3,11H2,1H3
- InChI Key: QGTAWNDARKESDQ-UHFFFAOYSA-N
- SMILES: S1C(C2C=CN=CC=2)=NN=C1N(C(C1C=CC=C(C=1)F)=O)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 435
- Topological Polar Surface Area: 87.2
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 021156-500mg |
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide |
834892-59-0 | 500mg |
$182.00 | 2023-09-09 | ||
Crysdot LLC | CD11049139-5g |
N-Butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide |
834892-59-0 | 97% | 5g |
$645 | 2024-07-18 | |
Chemenu | CM376775-5g |
N-butyl-3-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide |
834892-59-0 | 95%+ | 5g |
$*** | 2023-05-29 | |
Chemenu | CM376775-1g |
N-butyl-3-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide |
834892-59-0 | 95%+ | 1g |
$*** | 2023-05-29 |
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
Additional information on N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide (CAS No. 834892-59-0): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide (CAS No. 834892-59-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by the presence of a fluoro-substituted benzene ring and a thiadiazole moiety linked to a pyridine ring. The combination of these functional groups imparts distinct chemical and biological properties that make it a promising candidate for various pharmaceutical research endeavors.
The molecular formula of N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide is C17H16F1N3O2S, with a molecular weight of approximately 347.39 g/mol. The compound's structure includes a butyl group attached to the nitrogen atom of the amide functional group, which can influence its solubility and bioavailability. The fluoro substitution on the benzene ring enhances the compound's lipophilicity and can affect its binding affinity to various biological targets.
In recent years, significant research has been devoted to understanding the biological activities of N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Furthermore, research has also explored the anti-cancer properties of N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide. A study published in Cancer Letters in 2020 demonstrated that this compound induces apoptosis in human colon cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings highlight its potential as a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide have also been investigated. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. This makes it an attractive candidate for further preclinical and clinical development.
In addition to its therapeutic potential, N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide has been studied for its ability to modulate other biological processes. For example, a study published in Bioorganic & Medicinal Chemistry Letters in 2019 reported that this compound can inhibit the activity of certain kinases involved in cell signaling pathways. This property could be leveraged to develop new treatments for diseases characterized by aberrant kinase activity.
The synthesis of N-butyl-N-(5-pyridin-yloxy-thiadiazoloyl)benzamides, including N-butyl-N-(5-pyridin-yloxy-thiadiazoloyl)fluorobenzamides, has been extensively studied. A typical synthetic route involves the reaction of 3-fluorobenzoyl chloride with 5-amino-pyridine thiadiazole followed by alkylation with butanol. This multi-step process allows for the controlled introduction of functional groups and provides a flexible platform for structural modifications to optimize the compound's properties.
The safety profile of N-butyl-N-(5-pyridin-yloxy-thiadiazoloyl)fluorobenzamides is another critical aspect that has been evaluated. Preclinical studies have shown that these compounds exhibit low toxicity at therapeutic concentrations. However, as with any new chemical entity, thorough safety assessments are necessary before advancing to clinical trials.
In conclusion, N-butyl-N-(5-pyridin-yloxy-thiadiazoloyl)fluorobenzamide (CAS No. 834892-59-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies are expected to provide deeper insights into its mechanisms of action and pave the way for its clinical application.
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